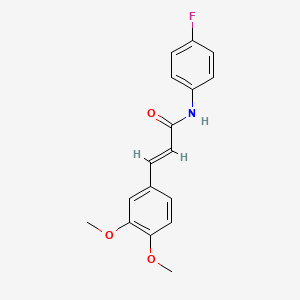

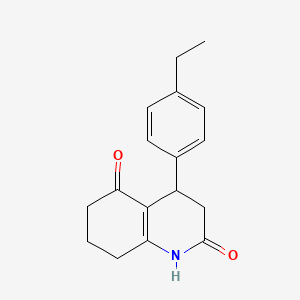

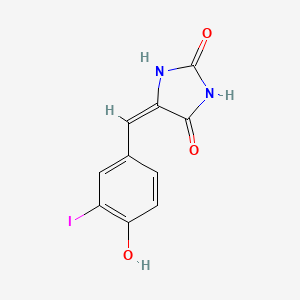

![molecular formula C13H10N4O4S B5556500 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole involves the reaction of secondary amines with easily accessible sulfonylbis(benzotriazole) to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles through concurrent substitution and ring opening reactions (Katritzky et al., 2007). This synthesis route showcases the versatility of sulfonylbis(benzotriazole) derivatives in creating structurally diverse sulfamides and benzotriazoles under various conditions, including microwave irradiation.

Molecular Structure Analysis

Structural analyses of compounds similar to 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole through X-ray diffraction studies reveal detailed insights into their molecular configurations. For instance, the study of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides critical data on crystal structures, indicating the non-conjugation of aryl rings to the tetrazole group, and highlights the significance of weak intermolecular interactions in the crystal lattice (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole derivatives can lead to various functional groups and structures. For example, benzotriazol-1-yl-sulfonyl azide serves as a crystalline, stable diazotransfer reagent, facilitating the synthesis of amides, azido protected peptides, and other azides, showcasing the compound's versatility in organic synthesis (Katritzky et al., 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research has shown that derivatives of benzotriazole, including compounds similar to 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole, are versatile in synthetic chemistry. For instance, Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), showcasing the reactivity of benzotriazole derivatives in creating sulfamides under mild conditions (Katritzky et al., 2007). This work highlights the potential of such compounds in the development of new chemical entities with varied applications.

Material Science and Corrosion Inhibition

In material science, the benzotriazole derivatives, including those with nitro substituents, have been studied for their corrosion inhibition properties. Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives for copper corrosion in sulphate solutions. They found that these compounds form protective films on copper surfaces, effectively inhibiting corrosion (Aramaki et al., 1991). This research underscores the importance of such chemical compounds in extending the life of metal components in various industrial applications.

Nitration Reactions and Synthesis of Nitro Compounds

Zolfigol et al. (2012) described the use of an ionic liquid for the efficient nitration of aromatic compounds, showcasing the relevance of nitro derivatives in the synthesis of nitroarenes. While not directly mentioning 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole, this study emphasizes the broader application of nitration reactions in organic synthesis and the potential for derivatives of benzotriazole to participate in or facilitate such transformations (Zolfigol et al., 2012).

Propriétés

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S/c1-9-6-7-10(17(18)19)8-13(9)22(20,21)16-12-5-3-2-4-11(12)14-15-16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLROBSFSQCHSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

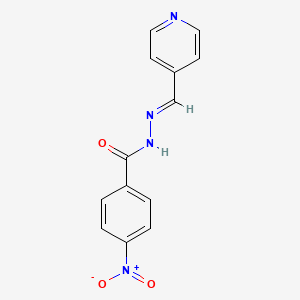

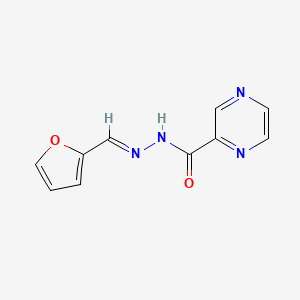

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

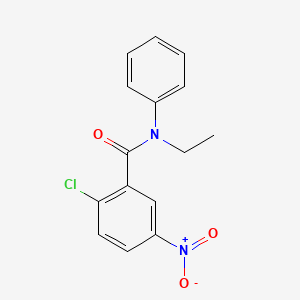

methanone](/img/structure/B5556433.png)

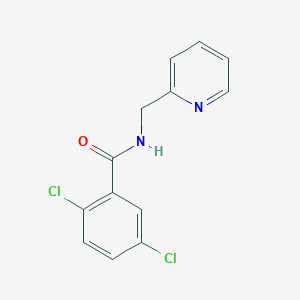

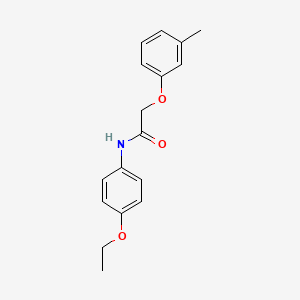

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

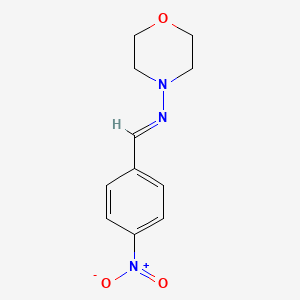

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)